2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a dihydroxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and phenyl groups. The final step involves the formation of the acetohydrazide moiety through a condensation reaction with the dihydroxyphenyl group. The reaction conditions usually require the use of solvents like ethanol or methanol and catalysts such as acetic acid .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium carbonate.
Condensation: The acetohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form various hydrazone derivatives
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.
Medicine: Research has indicated its potential use in cancer therapy due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Industry: It can be used in the development of new materials with specific properties, such as corrosion resistance and thermal stability
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, thereby preventing cell proliferation. The triazole ring and the dihydroxyphenyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
When compared to other similar compounds, 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups. Similar compounds include:
- 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide
- 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methyl-2-furyl)methylidene]acetohydrazide
- 2-{[4-(4-chlorophenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-{4-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]acetohydrazide .
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical and biological properties.
Properties
Molecular Formula |
C23H18ClN5O3S |
---|---|
Molecular Weight |
479.9 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H18ClN5O3S/c24-17-7-9-18(10-8-17)29-22(15-4-2-1-3-5-15)27-28-23(29)33-14-21(32)26-25-13-16-6-11-19(30)12-20(16)31/h1-13,30-31H,14H2,(H,26,32)/b25-13+ |
InChI Key |
HCWJJONTGZLPJS-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=C(C=C(C=C4)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=C(C=C(C=C4)O)O |
Origin of Product |
United States |
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